SERT Affinity: Clomipramine vs. the SSRI Citalopram and Other TCAs
Clomipramine demonstrates a uniquely high affinity for the serotonin transporter (SERT) among tricyclic antidepressants, a property that underpins its efficacy in OCD. In a direct head-to-head comparison using standardized in vitro binding assays, clomipramine's Ki for SERT is 0.49 nM, which is approximately 10-fold more potent than the selective serotonin reuptake inhibitor (SSRI) citalopram (Ki = 4.82 nM) [1]. This high SERT affinity distinguishes clomipramine from other TCAs like desipramine, which is highly selective for NET, and imipramine, which has a more balanced but lower overall affinity profile.
| Evidence Dimension | In vitro binding affinity (Ki) for the serotonin transporter (SERT) |
|---|---|
| Target Compound Data | Ki = 0.49 nM (Clomipramine) |
| Comparator Or Baseline | Ki = 4.82 nM (Citalopram); Class-level: Desipramine (NET-selective), Imipramine (lower overall affinity) |
| Quantified Difference | Clomipramine is approximately 10-fold more potent at SERT than citalopram (CMI/CTM ratio = 0.1). |
| Conditions | In vitro radioligand binding assays using human recombinant transporters. Data from NIMH Psychoactive Drug Screening Program (PDSP). |
Why This Matters
This 10-fold higher affinity for the primary target in OCD provides a mechanistic basis for clomipramine's superior efficacy over SSRIs in meta-analyses of OCD treatment, making it the rational first-line pharmacologic choice for severe OCD in research and clinical settings.
- [1] PDSP Ki Database. Clomipramine and Citalopram binding affinities. NIMH Psychoactive Drug Screening Program. Table 3: SERT Ki (CMI) = 0.49 nM, SERT Ki (CTM) = 4.82 nM; CMI/CTM ratio = 0.1. View Source
